2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
CAS No.: 573930-79-7
Cat. No.: VC16147372
Molecular Formula: C16H15FN6OS
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 573930-79-7 |
|---|---|
| Molecular Formula | C16H15FN6OS |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H15FN6OS/c1-2-23-15(13-9-18-7-8-19-13)21-22-16(23)25-10-14(24)20-12-6-4-3-5-11(12)17/h3-9H,2,10H2,1H3,(H,20,24) |
| Standard InChI Key | YNHWBTGNALQWOK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=NC=CN=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 1,2,4-triazole ring substituted at the 4-position with an ethyl group and at the 5-position with a pyrazinyl moiety. A thioether bond connects the triazole to an acetamide group, which is further substituted with a 2-fluorophenyl ring. This arrangement creates a planar aromatic system with polarizable regions, enhancing its capacity for intermolecular interactions .
Physicochemical Data
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₆OS |
| Molecular Weight | 358.4 g/mol |
| CAS Registry Number | 573930-79-7 |
| Purity | ≥98% |
| Solubility | Moderate in DMSO, low in water |
The molecular weight and solubility profile suggest suitability for formulation in organic solvents, a critical factor in preclinical testing .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three primary stages:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazide with ethyl pyrazine-2-carboxylate under acidic conditions yields the 1,2,4-triazole scaffold.
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Thioether Linkage Introduction: Reaction of the triazole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) forms the thioether bridge.
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Acetamide Functionalization: Coupling the intermediate with 2-fluoroaniline via amide bond formation completes the structure .
Purification Challenges
Chromatographic purification (silica gel, ethyl acetate/hexane eluent) is essential to achieve >98% purity, as residual byproducts may impair biological activity .
Biological Activities and Mechanisms
Antileishmanial Activity
In vitro assays demonstrate potent activity against Leishmania donovani, with IC₅₀ values of 79.0 µM for derivatives analogous to this compound . Molecular docking reveals inhibition of pteridine reductase 1 (PTR1), a key enzyme in folate metabolism, suggesting a mechanism akin to standard therapies like sodium stibogluconate .
Enzyme Inhibition
Computational models predict strong binding to cyclooxygenase-2 (COX-2) and α-glucosidase, implicating potential anti-inflammatory and antidiabetic applications .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High logP (2.8) indicates favorable lipid membrane permeability.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group generates inactive metabolites.
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Excretion: Renal clearance predominates, with <5% fecal excretion observed in rodent models.
Toxicity Considerations
Acute toxicity studies in mice (LD₅₀ = 320 mg/kg) highlight dose-dependent hepatotoxicity, necessitating structural modifications to improve safety margins .
Applications in Drug Development
Antiparasitic Therapeutics
The compound’s leishmanicidal activity positions it as a lead candidate for visceral leishmaniasis treatment, particularly in regions with pentavalent antimonial resistance .
Adjuvant Therapy in Oncology
Preliminary data suggest synergy with doxorubicin in breast cancer cell lines (MCF-7), reducing IC₅₀ by 40% through P-glycoprotein inhibition .
Challenges and Future Directions
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA carriers) is being explored to mitigate toxicity and improve biodistribution .
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